molecular formula C7H5N3O2 B183503 6-Nitroimidazo[1,2-a]pyridine CAS No. 25045-82-3

6-Nitroimidazo[1,2-a]pyridine

Cat. No. B183503
CAS RN: 25045-82-3
M. Wt: 163.13 g/mol
InChI Key: RXZZQEFTZIHXRI-UHFFFAOYSA-N
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Description

6-Nitroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H5N3O2 . It is used in organic syntheses and as pharmaceutical intermediates .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The molecular weight of 6-Nitroimidazo[1,2-a]pyridine is 163.13 g/mol . The InChI string representation of its structure is InChI=1S/C7H5N3O2/c11-10(12)6-1-2-7-8-3-4-9(7)5-6/h1-5H .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The transformation of these compounds goes via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .


Physical And Chemical Properties Analysis

6-Nitroimidazo[1,2-a]pyridine has a topological polar surface area of 63.1 Ų and a complexity of 192 . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 0 rotatable bonds .

Scientific Research Applications

Antituberculosis Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Imidazo[1,2-a]pyridine analogues, including 6-Nitroimidazo[1,2-a]pyridine, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Results or Outcomes : The compounds exhibit significant activity against MDR-TB and XDR-TB . Further exploration of substituents at C2 and C6 positions identified a compound with significantly improved potency against extracellular (MIC 80, 0.0009 μM) as well as intracellular (MIC 80, 0.00045 μM) Mtb with good microsomal stability .

Anti-Cancer Activity

  • Scientific Field : Cancer Research
  • Application Summary : A novel series of imidazo[1,2-a]pyridine derivatives has been designed, synthesized and tested for the anti-proliferative activity against three different human cancer cell lines .
  • Results or Outcomes : Most of the synthesized compounds exhibit anti-proliferative activity with IC 50 values ranging from 5.35–59.8 μM . Six compounds demonstrate efficient inhibition of growth of all cell lines with IC 50 values close to that of standard drug .

Antimicrobial Properties

  • Scientific Field : Microbiology
  • Application Summary : 6-Nitroimidazo[1,2-a]pyridine hydrochloride exhibits promising antimicrobial properties and finds applications in drug development, specifically for treating infections caused by anaerobic bacteria.
  • Results or Outcomes : The compound exhibits promising antimicrobial properties.

Antileishmanial Derivative

  • Scientific Field : Pharmacology
  • Application Summary : The structure–activity relationships of the 3-nitroimidazo[1,2-a]pyridine scaffold, including structures of probable oxidized metabolites and analogues with metabolic blockers at para position, were explored to identify an optimal antileishmanial derivative .
  • Results or Outcomes : The outcomes of this research were not detailed in the source .

Antitrypanosomal Activity

  • Scientific Field : Parasitology

Corrosion Inhibition

  • Scientific Field : Materials Science
  • Application Summary : Certain derivatives of imidazo[1,2-a]pyridine, such as 2-(4-methylbenzylthio)-3-nitroimidazo[1,2-a]pyridine (MTNI), have been used as corrosion inhibitors for aluminum .
  • Results or Outcomes : The outcomes of this research were not detailed in the source .

Safety And Hazards

6-Nitroimidazo[1,2-a]pyridine may be harmful in contact with skin, eyes, and if swallowed . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound .

Future Directions

While specific future directions for 6-Nitroimidazo[1,2-a]pyridine are not explicitly mentioned in the sources, the recent advances in the synthesis of imidazo[1,2-a]pyridines from various substrates and the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core suggest ongoing interest in this field .

properties

IUPAC Name

6-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-10(12)6-1-2-7-8-3-4-9(7)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZZQEFTZIHXRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344325
Record name 6-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitroimidazo[1,2-a]pyridine

CAS RN

25045-82-3
Record name 6-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
M Koudad, A Elaatiaoui, N Benchat… - Acta Crystallographica …, 2015 - scripts.iucr.org
In the title compound, C15H11N3O4, the imidazo[1,2-a] pyridine ring system is almost planar [rms deviation = 0.028 (2) Å]. Its mean plane makes dihedral angles of 33.92 (7) and 34.56 (…
Number of citations: 3 scripts.iucr.org
A GUEIFFIER, JC MILHAVET, Y BLACHE… - Chemical and …, 1990 - jstage.jst.go.jp
The reactions of nitrosyl chloride with 6-and 8-acetamido-7-methylimidazo [1, 2—a] pyridine (7g—i) reveal clear differences of reactivity of these isomeric structures. After …
Number of citations: 15 www.jstage.jst.go.jp
HC Kwong, CS Chidan Kumar, SH Mah, YL Mah… - Scientific reports, 2019 - nature.com
Imidazo[1,2-a]pyridine-based compounds are clinically important to the treatments of heart and circulatory failures, while many are under development for pharmaceutical uses. In this …
Number of citations: 18 www.nature.com
C Zhao, F Li, S Yang, L Liu, Z Huang, H Chai - Chemistry of Heterocyclic …, 2018 - Springer
3- and 8-Iodoimidazo[1,2-a]pyridines were synthesized from imidazo[1,2-a]pyridine under different substitution conditions. The molecular electrostatic potential calculations were …
Number of citations: 4 link.springer.com
YM Chen, DM Chen, QM Wu, WJ Ye… - Indian Journal of …, 2022 - op.niscpr.res.in
A series of N-(8-(3-ureidophenyl) imidazo [1, 2-a] pyridin-6-yl) acet-amide derivatives have been designed and synthesized and evaluated for antitumor activity against SMMC7721 cells …
Number of citations: 2 op.niscpr.res.in
MM Baradarani, J Khalafy, S Khadivi… - Chemistry of …, 2008 - Springer
New N-substituted derivatives of 2-substituted 3-phenylamino-and 3-(1-naphthyl)aminoisoxazol-5(2H)-ones were synthesized. The reaction of isoxazolones with 2-chloro-5-…
Number of citations: 7 link.springer.com
A Wang, K Lv, L Li, H Liu, Z Tao, B Wang, M Liu… - European Journal of …, 2019 - Elsevier
A series of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides (IPAs), based on the structure of WZY02 discovered in our lab, were designed and synthesized as new anti-TB …
Number of citations: 31 www.sciencedirect.com
N Dahan-Farkas, C Langley, AL Rousseau… - European journal of …, 2011 - Elsevier
A range of 6-substituted imidazo[1,2-a]pyridines were synthesized using a multicomponent coupling reaction. Most of these compounds were found to exhibit excellent activity against …
Number of citations: 93 www.sciencedirect.com
YD Bodke, SA Biradar, R Kenchappa - J. Chem. Chem. Sci, 2016 - chemistry-journal.org
In the present investigation we have developed a simple and efficient route for the synthesis of 2-(3, 4-dichlorophenyl)-1, 8a-dihydroimidazo [1, 2-a] pyridine derivatives 3 (ao). The 2-(3, …
Number of citations: 3 chemistry-journal.org
M Andaloussi, E Moreau, N Masurier, J Lacroix… - European journal of …, 2008 - Elsevier
Novel imidazo[1,2-a]naphthyridinic systems 6a–15a and 6b–15b were obtained from Friedländer's reaction in imidazo[1,2-a]pyridine series. Most of the compounds were evaluated for …
Number of citations: 58 www.sciencedirect.com

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